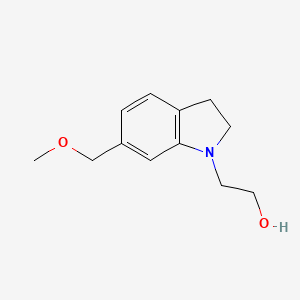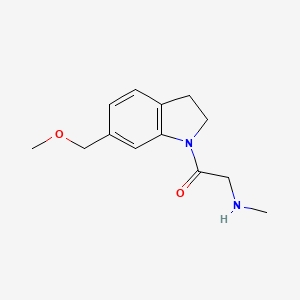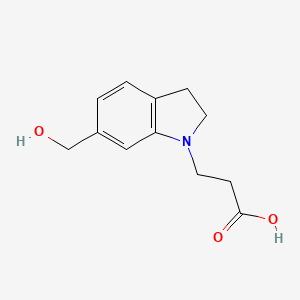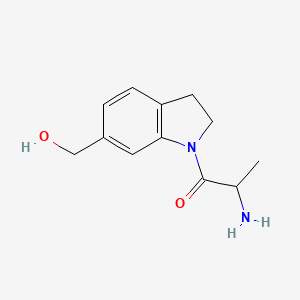![molecular formula C12H21NO3 B1478944 2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid CAS No. 2097952-85-5](/img/structure/B1478944.png)
2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propanoic acid
Descripción general
Descripción
Molecular Structure Analysis
The molecular formula of this compound is C12H21NO3 . It has a molecular weight of 227.30 mol/g . The structure is characterized by a hexahydrocyclopenta[c]pyrrol ring, which is substituted with a methoxymethyl group and a propanoic acid group.Physical And Chemical Properties Analysis
This compound is categorized as an intermediate . It’s not classified as a hazardous compound . More detailed physical and chemical properties are not available in the current resources .Aplicaciones Científicas De Investigación
Pyrrole Alkaloid Derivatives from Lycium chinense
Research on new pyrrole alkaloids from the fruits of Lycium chinense has yielded compounds with bulky N-alkyl side chains containing stereogenic centers. These compounds, including variants of methyl pyrrole propanoates and pentanedioates, demonstrate the diversity of structural modifications possible with pyrrole alkaloids. Such modifications could potentially alter the physical, chemical, or biological properties of these molecules for various research applications, such as the study of molecular interactions or the synthesis of novel pharmaceuticals (Youn et al., 2013); (Youn et al., 2016).
Synthesis of Pyrrole 1,1-Dioxide Derivatives
Another research domain involves the synthesis of hexahydro-2H-thieno[2,3-c]pyrrole 1,1-dioxide derivatives, proposed as low molecular weight polar scaffolds for constructing compound libraries in drug discovery efforts. These syntheses demonstrate the utility of pyrrole-based scaffolds for generating a wide variety of structurally diverse molecules, which could be pivotal in identifying new therapeutic agents with specific biological activities (Yarmolchuk et al., 2011).
Pyrrole Derivatives for Drug Synthesis
Further investigations into the synthesis and properties of pyrrole derivatives highlight their potential in medicinal chemistry. For instance, the development of new β-lactams through [2+2] cycloaddition reactions utilizing pyrrole-based ketenes has been explored. This process underscores the adaptability of pyrrole derivatives in synthesizing compounds with significant pharmacological potential, such as antibiotics or anticancer agents (Behzadi et al., 2015).
Antioxidant and Anti-inflammatory Properties
Research on the synthesis of 1,4-[bis(3-arylmethanesulfonyl pyrrolyl and pyrazolyl)]benzenes demonstrates the antioxidant and anti-inflammatory potential of pyrrole derivatives. Such studies are crucial for developing new therapeutic agents that can mitigate oxidative stress and inflammation, common pathways in many chronic diseases (Lavanya et al., 2014).
Mecanismo De Acción
The mechanism of action of this compound is not specified in the available resources. It’s possible that the mechanism of action would depend on the specific context in which the compound is used, such as the type of biological system or chemical reaction it’s involved in.
Propiedades
IUPAC Name |
2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-9(11(14)15)13-6-10-4-3-5-12(10,7-13)8-16-2/h9-10H,3-8H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZEBHVNDWFBROK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2CCCC2(C1)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)ethan-1-amine](/img/structure/B1478868.png)
![octahydrobenzo[e][1,4]oxazepine-1(5H)-carboximidamide](/img/structure/B1478869.png)
![(octahydro-1H-cyclopenta[e][1,4]oxazepin-1-yl)(pyrrolidin-3-yl)methanone](/img/structure/B1478872.png)
![1-(6-chloropyrimidin-4-yl)octahydro-1H-cyclopenta[e][1,4]oxazepine](/img/structure/B1478873.png)
![5-(3-aminopropyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478875.png)
![5-(2-azidoethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1478878.png)

![3-chloro-1-(3a-(hydroxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)propan-1-one](/img/structure/B1478882.png)
![3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole](/img/structure/B1478883.png)
![2-chloro-1-(octahydrobenzo[e][1,4]oxazepin-1(5H)-yl)butan-1-one](/img/structure/B1478884.png)